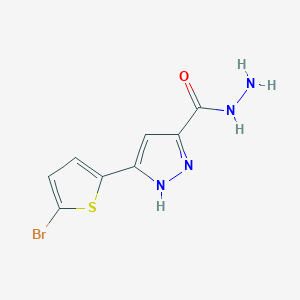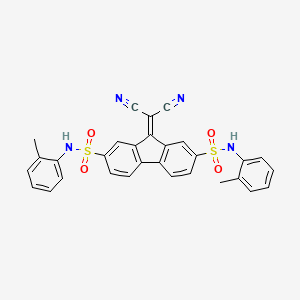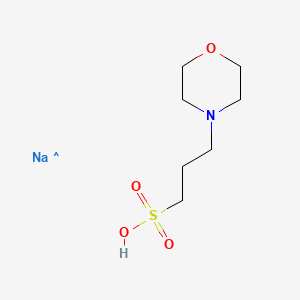
3-(n-Morpholino) propanesulfonic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(n-Morpholino) propanesulfonic acid sodium salt, also known as MOPS sodium salt, is a zwitterionic biological buffering reagent widely used in biochemical and biological studies. It is a member of Good’s buffers, which are known for their minimal interference with biological processes. The compound has a molecular formula of C7H14NNaO4S and a molecular weight of 231.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-Morpholino) propanesulfonic acid sodium salt typically involves the reaction of morpholine with 1,3-propanesultone. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the sulfonic acid derivative. The sodium salt form is then obtained by neutralizing the acid with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet the standards required for biochemical applications .
Chemical Reactions Analysis
Types of Reactions
3-(n-Morpholino) propanesulfonic acid sodium salt primarily undergoes buffering reactions due to its zwitterionic nature. It is stable under a wide range of conditions and does not readily participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The compound is typically used in aqueous solutions where it acts as a buffering agent. It maintains a stable pH in the range of 6.5 to 7.9, making it suitable for various biochemical applications .
Major Products Formed
As a buffering agent, the major “products” formed are the stabilized pH environments in which biochemical reactions can proceed efficiently. There are no significant by-products formed under normal usage conditions .
Scientific Research Applications
3-(n-Morpholino) propanesulfonic acid sodium salt is extensively used in scientific research due to its excellent buffering capacity. Some of its applications include:
Cell Culture: It is used as a buffering agent in cell culture media to maintain a stable pH, which is crucial for optimal cell growth and function.
Protein Purification: The compound is used in chromatography to stabilize protein solutions and ensure efficient separation and analysis of biomolecules.
Electrophoresis: It serves as a reliable running buffer in various electrophoretic techniques, enabling efficient separation and analysis of proteins and nucleic acids.
Enzyme Stabilization: It stabilizes enzymes in solution, ensuring their activity for research purposes.
Microbial Growth Media: It is used as a buffering agent in microbial growth media and nuclei extraction buffers.
Mechanism of Action
The primary mechanism of action of 3-(n-Morpholino) propanesulfonic acid sodium salt revolves around its buffering capacity. It maintains a stable pH environment by neutralizing small amounts of acids or bases added to the solution. This is achieved through the reversible interaction of its zwitterionic form with hydrogen ions (H+) and hydroxide ions (OH-). The compound’s pKa value of 7.2 makes it particularly effective in maintaining near-neutral pH environments .
Comparison with Similar Compounds
3-(n-Morpholino) propanesulfonic acid sodium salt is often compared with other Good’s buffers such as:
MES (2-(n-Morpholino)ethanesulfonic acid): Similar to MOPS, MES has a morpholine ring but a different sulfonic acid group.
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES contains a piperazine ring and has a pKa of 7.5, making it suitable for near-neutral pH environments similar to MOPS.
Tris (Tris(hydroxymethyl)aminomethane): Tris is another widely used buffer with a pKa of 8.1, suitable for slightly alkaline environments.
The uniqueness of this compound lies in its optimal pKa value and minimal interaction with metal ions, making it ideal for studies involving metal ions and other sensitive biochemical applications .
Properties
Molecular Formula |
C7H15NNaO4S |
|---|---|
Molecular Weight |
232.26 g/mol |
InChI |
InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11); |
InChI Key |
PDEVDOMFPQQDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)O.[Na] |
Related CAS |
117961-20-3 71119-22-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-N-(3-hydroxypyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040568.png)
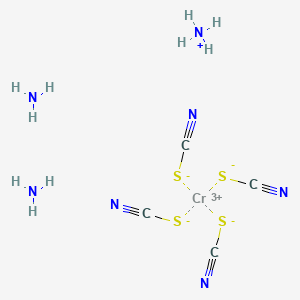
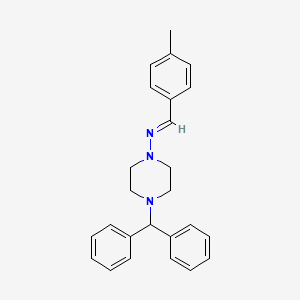
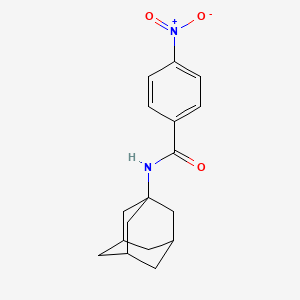
![tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate, AldrichCPR](/img/structure/B12040601.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12040602.png)
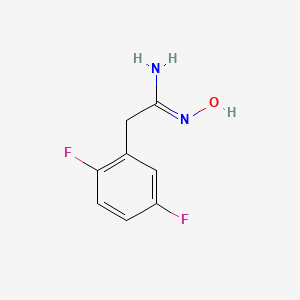
![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040611.png)

![methyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12040625.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040627.png)
![3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B12040628.png)
